2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide
Description
2-Phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide is a sulfonamide derivative characterized by a hybrid aromatic system comprising a phenyl group, a benzyl moiety substituted with a thiophene ring, and an ethanesulfonamide backbone. Sulfonamides are historically significant for their biological activity, particularly as antimicrobial and enzyme-inhibiting agents . The incorporation of thiophene—a sulfur-containing heterocycle—introduces distinct electronic and steric properties compared to purely hydrocarbon-based analogs.
Properties
IUPAC Name |
2-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-24(22,13-11-16-6-2-1-3-7-16)20-14-17-8-4-5-9-19(17)18-10-12-23-15-18/h1-10,12,15,20H,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPBHPAYNJTXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between a thiophene derivative and a benzyl halide, followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structure diverges from conventional sulfonamides in two key aspects:
- Thiophene vs. Phenyl/Benzene Substituents : Unlike N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide (a benzene-based analog with methoxy groups) , the thiophene ring in the target compound introduces sulfur-mediated electronic effects. Thiophene’s aromaticity and smaller atomic radius compared to benzene may alter π-π stacking interactions and solubility.
Table 1: Structural Comparison of Sulfonamide Derivatives
*Calculated based on standard atomic masses.
Electronic and Computational Insights
Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP) , highlight how electron-rich substituents like thiophene influence molecular orbitals. For example:
- HOMO-LUMO Gap : Thiophene’s conjugated system may reduce the HOMO-LUMO gap compared to phenyl-substituted analogs, increasing reactivity.
Table 2: Hypothetical DFT-Derived Electronic Properties
*Hypothetical values based on analogous sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
